Furan-3-ylethynyltrimethylsilane
Overview
Description
Furan-3-ylethynyltrimethylsilane, commonly referred to as FETMS, is a versatile chemical compound extensively employed in diverse scientific research pursuits . It is an organosilicon compound, featuring a carbon-silicon bond .
Molecular Structure Analysis
The molecular formula of Furan-3-ylethynyltrimethylsilane is C9H12OSi . The structure includes a furan ring with an ethynyl group attached to the 3rd position of the furan ring, and a trimethylsilane group attached to the ethynyl group .Physical And Chemical Properties Analysis
Furan-3-ylethynyltrimethylsilane has a boiling point of 184-186 °C , a density of 0.906 g/mL at 25 °C , and a refractive index (n20/D) of 1.4910 .Scientific Research Applications
Synthesis and Organic Chemistry
Directed Lithiation and Palladium Catalyzed Coupling : Furan-3-ylethynyltrimethylsilane plays a role in the synthesis of 3-substituted furans via directed lithiation and palladium-catalyzed coupling reactions. These reactions demonstrate the chemical versatility and reactivity of furan derivatives in organic synthesis (Ennis & Gilchrist, 1990).
Improved Synthesis of Furans : Enhanced synthetic methodologies have been developed for furans, highlighting the significance of furan derivatives like Furan-3-ylethynyltrimethylsilane in the field of organic chemistry. These methods offer improved yields and applicability, underlining the importance of furans in various chemical applications (Kumar et al., 2015).
Cobalt(III)-Catalyzed Synthesis : Cobalt(III)-catalyzed synthesis of furans involves C–H bond functionalization, demonstrating the role of furan derivatives in the development of heterocycles crucial for pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).
Organosilicon Synthesis : Furan derivatives are involved in the organosilicon synthesis of isocyanates, highlighting their versatility in creating compounds in various chemical series, including furan and thiophene series (Lebedev et al., 2006).
Photophysical Properties and Applications
Photophysical Properties for Metal Ion Sensors : The study of the photophysical properties of furan compounds, including their potential application in metal ion sensors, illustrates the utility of furan derivatives in the development of sensor technologies (Kumar et al., 2015).
- in the field of advanced materials and technology (Khodko et al., 2017).
Renewable Energy and Green Chemistry
Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan as a conjugated linker, related to Furan-3-ylethynyltrimethylsilane, show promising results in improving the efficiency of dye-sensitized solar cells. This indicates the role of furan derivatives in renewable energy applications (Kim et al., 2011).
Dehydration of Biomass-derived Mono- and Poly-saccharides : Furan derivatives, such as those related to Furan-3-ylethynyltrimethylsilane, are utilized in the efficient production of chemicals like hydroxymethylfurfural from biomass. This highlights their significance in the field of green chemistry and sustainable material production (Chheda et al., 2007).
Miscellaneous Applications
- Antimicrobial Activity : Certain furan derivatives have shown antimicrobial activity, suggesting potential applications in pharmaceuticals and medical research. This includes the study of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and their antimicrobial properties (Kalyaev et al., 2022).
Safety And Hazards
Furan-3-ylethynyltrimethylsilane is classified as a combustible liquid. It may cause skin and eye irritation, respiratory irritation, and long-lasting harmful effects to aquatic life . Precautions include avoiding contact with skin and eyes, avoiding inhalation of vapors, using only in well-ventilated areas, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
2-(furan-3-yl)ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPUDNQUBDSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584479 | |
Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-ylethynyltrimethylsilane | |
CAS RN |
465521-19-1 | |
Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-3-ylethynyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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